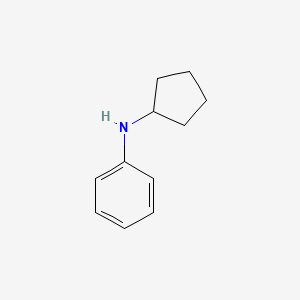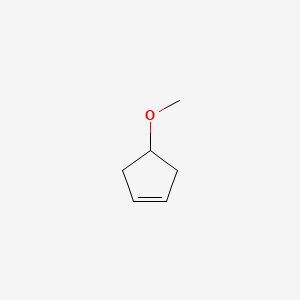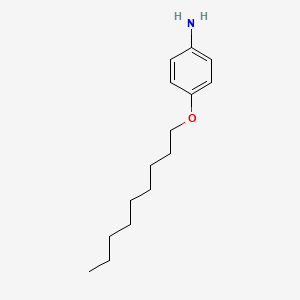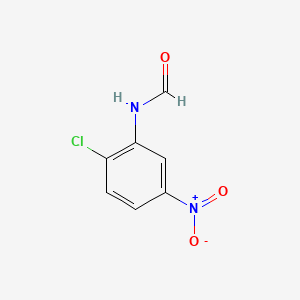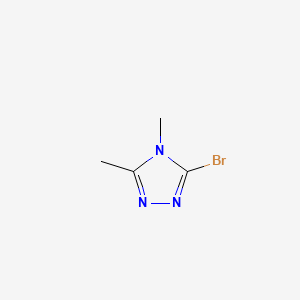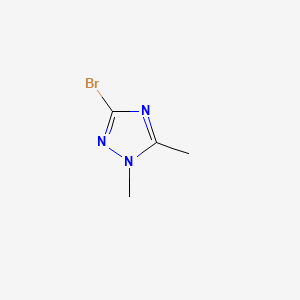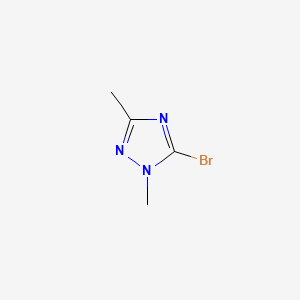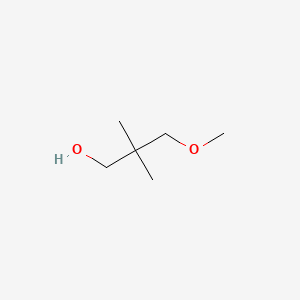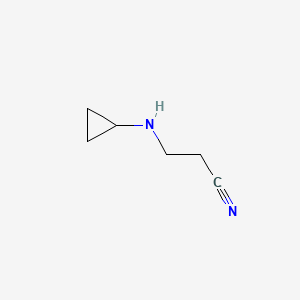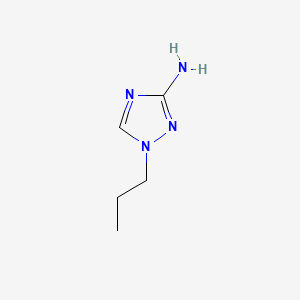
5-Chloro-2-(pyrrolidin-1-yl)aniline
説明
5-Chloro-2-(pyrrolidin-1-yl)aniline is a chemical compound with the molecular formula C10H13ClN2. It has a molecular weight of 196.68 . This compound is typically stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of 5-Chloro-2-(pyrrolidin-1-yl)aniline involves several steps. The reaction mixture is concentrated to dryness and purified using silica chromatography . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(pyrrolidin-1-yl)aniline is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes a chlorine atom and an aniline group .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-2-(pyrrolidin-1-yl)aniline are complex and can involve multiple steps. For instance, the iminium intermediate generated acts as an electrophile for the nucleophilic addition of the ketoester enol .Physical And Chemical Properties Analysis
5-Chloro-2-(pyrrolidin-1-yl)aniline has a molecular weight of 196.68 and appears as a powder . It is typically stored at room temperature .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring is a common feature in bioactive molecules designed for the treatment of human diseases. Its sp3 hybridization allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This makes 5-Chloro-2-(pyrrolidin-1-yl)aniline a valuable scaffold in the development of new drugs with potential selectivity and efficacy.
Biological Activity Enhancement
Compounds containing the pyrrolidine ring, such as 5-Chloro-2-(pyrrolidin-1-yl)aniline, can influence the biological activity of drugs. The steric factors introduced by the pyrrolidine ring can affect the binding mode to enantioselective proteins, leading to different biological profiles of drug candidates . This property is crucial for the design of compounds with targeted therapeutic effects.
Antiviral Agents
Pyrrolidine derivatives have been reported to exhibit antiviral activities. The structural features of the pyrrolidine ring can be optimized to develop potent antiviral agents. For instance, modifications to the pyrrolidine ring can lead to compounds with inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .
Anticancer Research
The pyrrolidine scaffold is also explored for its anticancer properties. Derivatives of 5-Chloro-2-(pyrrolidin-1-yl)aniline may be synthesized and tested for in vitro antiproliferative activities against various cancer cell lines. The ability to modify the pyrrolidine ring can result in compounds with selective cytotoxicity towards cancer cells .
Neuropharmacology
In neuropharmacology, the pyrrolidine ring is used to create compounds that can interact with neural receptors. The introduction of a pyrrolidine ring into a molecule can alter its physicochemical properties, potentially leading to improved blood-brain barrier permeability and enhanced central nervous system activity .
Agricultural Chemistry
Indole derivatives, which share structural similarities with 5-Chloro-2-(pyrrolidin-1-yl)aniline, are used in agricultural chemistry. For example, indole-3-acetic acid, a plant hormone, is derived from the degradation of tryptophan in higher plants. The pyrrolidine ring can be incorporated into synthetic analogs of such hormones to regulate plant growth and development .
Safety and Hazards
将来の方向性
The pyrrolidine ring in 5-Chloro-2-(pyrrolidin-1-yl)aniline is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
特性
IUPAC Name |
5-chloro-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDWRKMVOHRBHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974918 | |
| Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pyrrolidin-1-yl)aniline | |
CAS RN |
59504-29-9 | |
| Record name | 59504-29-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloro-2-(pyrrolidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




